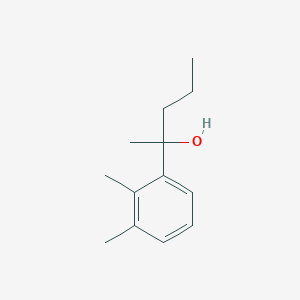
2-(2,3-Dimethylphenyl)-2-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenyl)-2-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a pentanol chain attached to the second carbon of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-2-pentanol typically involves the following steps:
Starting Materials:
Grignard Reaction: A Grignard reagent is prepared by reacting 2,3-dimethylbenzene with magnesium in the presence of anhydrous ether to form 2,3-dimethylphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 2-pentanone under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of specialized reactors to control temperature and pressure.
Purification: Techniques such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
2-(2,3-Dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(2,3-Dimethylphenyl)-2-pentanone.
Reduction: Formation of 2-(2,3-Dimethylphenyl)-2-pentane.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
科学的研究の応用
2-(2,3-Dimethylphenyl)-2-pentanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2,3-Dimethylphenyl)-2-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions, influencing the compound’s biological activity and reactivity.
類似化合物との比較
Similar Compounds
2-(2,3-Dimethylphenyl)-2-butanol: Similar structure but with a shorter alkyl chain.
2-(2,3-Dimethylphenyl)-2-hexanol: Similar structure but with a longer alkyl chain.
2-(2,3-Dimethylphenyl)-2-propanol: Similar structure but with a propanol chain.
Uniqueness
2-(2,3-Dimethylphenyl)-2-pentanol is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds and suitable for specific applications.
特性
IUPAC Name |
2-(2,3-dimethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-9-13(4,14)12-8-6-7-10(2)11(12)3/h6-8,14H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJNOEKJZXIAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC(=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














